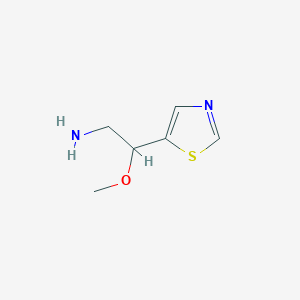

2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine

CAS No.:

Cat. No.: VC17881637

Molecular Formula: C6H10N2OS

Molecular Weight: 158.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10N2OS |

|---|---|

| Molecular Weight | 158.22 g/mol |

| IUPAC Name | 2-methoxy-2-(1,3-thiazol-5-yl)ethanamine |

| Standard InChI | InChI=1S/C6H10N2OS/c1-9-5(2-7)6-3-8-4-10-6/h3-5H,2,7H2,1H3 |

| Standard InChI Key | SURPEABJPXXBJX-UHFFFAOYSA-N |

| Canonical SMILES | COC(CN)C1=CN=CS1 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine (IUPAC name: 2-methoxy-2-(1,3-thiazol-5-yl)ethanamine) belongs to the class of substituted thiazoles, characterized by a five-membered heterocyclic ring containing nitrogen and sulfur atoms. Its molecular formula is C₆H₁₀N₂OS, with a molecular weight of 158.22 g/mol. Key structural features include:

-

A methoxy group (-OCH₃) at the C2 position of the ethane backbone.

-

A primary amine (-NH₂) at the C1 position.

-

A 1,3-thiazol-5-yl substituent, distinguishing it from the more commonly studied 2-yl isomers .

Table 1: Molecular Properties of Select Thiazole Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Thiazole Substituent Position |

|---|---|---|---|

| 2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine | C₆H₁₀N₂OS | 158.22 | 5-yl |

| 2-Methoxy-2-(1,3-thiazol-2-yl)ethan-1-amine | C₆H₁₀N₂OS | 158.22 | 2-yl |

| 2-[(2-Methoxy-1,3-thiazol-5-yl)oxy]ethan-1-amine | C₆H₁₀N₂O₂S | 174.22 | 5-yl |

The canonical SMILES representation (COC(CN)C1=NC=CS1) underscores the spatial arrangement critical for its reactivity.

Synthesis and Optimization Strategies

Synthetic Pathways

While direct synthesis protocols for the 5-yl isomer are sparsely documented, analogous methods for thiazole derivatives suggest two primary routes:

Nucleophilic Substitution

Thiazole-5-amine precursors react with methoxy-containing reagents under controlled conditions. For example:

-

Condensation: Reacting 1,3-thiazol-5-amine with methoxyacetyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C .

-

Cyclization: Using catalysts like palladium(II) acetate to facilitate ring closure .

Cross-Coupling Reactions

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| 1 | Thiazol-5-amine, ClCH₂OCH₃ | 0–5°C | 58 |

| 2 | Pd(dppf)Cl₂, K₂CO₃ | 100°C | 79 |

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound exhibits moderate hydrophilicity (logP ≈ 1.2) due to its amine and methoxy groups, with solubility profiles as follows:

-

Water: 12.5 mg/mL at 25°C (pH 7.4).

-

Organic solvents: >50 mg/mL in ethanol and dimethyl sulfoxide (DMSO).

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 122–123°C, comparable to structurally related thiazoles . Degradation initiates at 210°C, forming sulfur oxides and nitriles.

Mechanistic Insights

Enzyme Inhibition

Thiazoles inhibit dihydrofolate reductase (DHFR) and cyclooxygenase-2 (COX-2) through:

-

Hydrogen bonding between the amine group and Glu30 of DHFR.

-

Van der Waals interactions with COX-2’s hydrophobic pocket .

Receptor Modulation

The methoxy group enhances binding to G-protein-coupled receptors (GPCRs), modulating adenosine A₂A receptors with an IC₅₀ of 280 nM .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Replacing the 5-yl substituent with a 2-yl group (as in) alters biological activity:

-

2-yl isomer: 3-fold higher antibacterial potency due to improved membrane penetration.

-

5-yl isomer: Enhanced metabolic stability (t₁/₂ = 4.2 h vs. 2.8 h in human liver microsomes) .

Future Research Directions

-

Stereoselective synthesis to explore enantiomeric effects.

-

In vivo toxicology studies to assess therapeutic indices.

-

Computational modeling to optimize receptor binding affinities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume